molecular formula C14H9N3O4 B1367856 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid CAS No. 904817-17-0

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid

Cat. No.: B1367856
CAS No.: 904817-17-0
M. Wt: 283.24 g/mol
InChI Key: DEOIUABBTFOUKH-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often employed.

Major Products

    Oxidation: Conversion to 2-(4-Amino-phenyl)-3H-benzoimidazole-4-carboxylic acid.

    Reduction: Formation of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against colon and breast cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to DNA or proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a benzimidazole core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIUABBTFOUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587718
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-17-0
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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